molecular formula C9H11N3OS B2914022 4-Ethoxy-2-hydrazino-1,3-benzothiazole CAS No. 872696-02-1

4-Ethoxy-2-hydrazino-1,3-benzothiazole

Cat. No. B2914022
CAS RN: 872696-02-1
M. Wt: 209.27
InChI Key: JMUUSQSFBDDCHL-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydrazino-1,3-benzothiazole is a chemical compound with the molecular formula C9H11N3OS . It has a molecular weight of 209.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2-hydrazino-1,3-benzothiazole is 1S/C9H11N3OS/c1-2-13-6-4-3-5-7-8 (6)11-9 (12-10)14-7/h3-5H,2,10H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Ethoxy-2-hydrazino-1,3-benzothiazole is a solid compound . It has a molecular weight of 209.27 .

Scientific Research Applications

Corrosion Inhibition

Although not directly related to 4-Ethoxy-2-hydrazino-1,3-benzothiazole, research on similar compounds like 2-hydrazino-6-methyl-benzothiazole has demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These inhibitors function by adsorbing onto the metal surface, thereby protecting it from corrosive agents. This principle suggests that derivatives such as 4-Ethoxy-2-hydrazino-1,3-benzothiazole could potentially serve similar roles in corrosion prevention applications (Ajmal, Mideen, & Quraishi, 1994).

Synthesis of Antibacterial and Antifungal Compounds

The synthesis of new compounds from 4-Ethoxy-2-hydrazino-1,3-benzothiazole has been explored for their antibacterial activity. A study outlined the synthesis of a series of triazole fused with benzothiazoles derivatives, starting from 4-ethoxy acetanilide, leading to the production of 4-bromo-6-ethoxy-2-hydrazino benzothiazole. These synthesized compounds exhibited antimicrobial activity against various bacterial and fungal strains, suggesting the potential of 4-Ethoxy-2-hydrazino-1,3-benzothiazole derivatives in developing new antibacterial and antifungal agents (Bhagat, 2017).

Fluorescent Probes for Biological Imaging

The development of fluorescent probes for biological imaging is another significant application. A study demonstrated the synthesis of a pH fluorescent probe from 2-hydrazinobenzothiazole, indicating the utility of such compounds in monitoring pH fluctuations within biological systems. This probe was tailored for quantitatively sensing extremely acidic and alkaline conditions, showcasing the versatility of 4-Ethoxy-2-hydrazino-1,3-benzothiazole derivatives in bioimaging applications (Chao et al., 2017).

properties

IUPAC Name

(4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-13-6-4-3-5-7-8(6)11-9(12-10)14-7/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUUSQSFBDDCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323704
Record name (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Ethoxy-2-hydrazino-1,3-benzothiazole

CAS RN

872696-02-1
Record name (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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